molecular formula C12H12BrNO B13082737 4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline

4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline

Cat. No.: B13082737
M. Wt: 266.13 g/mol
InChI Key: MIUOMMLLXBPQKB-UHFFFAOYSA-N
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Description

4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12BrNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 5-methylfuran-2-ylmethyl group, and the benzene ring is substituted with a bromine atom at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an alkylated aniline derivative, while oxidation of the furan ring can produce a furanone derivative .

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and aniline nitrogen can participate in hydrogen bonding or π-π interactions, facilitating binding to the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to the presence of both a bromine atom and a furan ring, which can confer distinct reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline

InChI

InChI=1S/C12H12BrNO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3

InChI Key

MIUOMMLLXBPQKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=CC=C(C=C2)Br

Origin of Product

United States

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